4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methyl-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXHUPDRXVUNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CN=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Bromination
A foundational approach involves diazotization of 3-methyl-1H-pyrazolo[4,3-c]pyridine precursors. In one protocol, 3-methyl-1H-pyrazolo[4,3-c]pyridine-4-amine is treated with sodium nitrite (1.0–2.0 equiv) in dilute sulfuric acid at -5°C to 0°C, forming a diazonium intermediate. Subsequent bromination with hydrobromic acid (HBr) or copper(I) bromide (CuBr) yields the target compound with >90% efficiency. Key parameters include:
This method prioritizes regioselectivity, as the nitro group at the 3-position directs bromination to the 4-position.
Halogen Exchange Reactions
Cyclization-Based Syntheses
Japp–Klingemann Cyclization
Pyrazolo[4,3-c]pyridine cores are constructed via Japp–Klingemann reactions between 3-nitropyridines and hydrazines. For 4-bromo-3-methyl derivatives, 2-bromo-3-nitropyridine reacts with methylhydrazine in ethanol (70°C, 6 h), followed by in situ cyclization with acetic anhydride. This one-pot method achieves 78–82% yield, with the nitro group facilitating SNAr and subsequent ring closure.
Cascade 6-endo-dig Cyclization
A scalable route employs alkynyl aldehydes and 5-aminopyrazoles under silver(I) or iodine catalysis. For example, 3-methyl-5-aminopyrazole reacts with 4-bromo-2-ethynylpyridine in acetonitrile (80°C, 12 h) with AgNO₃ (5 mol%), yielding 84% product. The mechanism involves alkyne activation, hydrazone formation, and regioselective cyclization:
Halogenation Techniques
Direct Bromination of Pyrazolo[4,3-c]pyridine
Electrophilic bromination using bromine (Br₂) in acetic acid (AcOH) at 110–115°C for 3 h introduces bromine at the 4-position. Sodium acetate (1.5 equiv) neutralizes HBr byproducts, improving yield to 72–75%. Excess Br₂ (>1.2 equiv) risks di-substitution but is mitigated by incremental addition.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS in dichloromethane (DCM) at 25°C selectively brominates the pyridine ring without affecting the pyrazole moiety. A 1:1 substrate-to-NBS ratio under UV light (365 nm, 2 h) achieves 80% yield, with purity >95% confirmed by HPLC.
One-Pot Synthesis Approaches
SNAr and Cyclization Sequence
A streamlined protocol combines SNAr and cyclization in a single reactor:
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance reproducibility:
-
Reactor 1 : Diazotization at -5°C (residence time: 5 min).
-
Reactor 2 : Bromination at 25°C (residence time: 10 min).
-
Yield : 92% with 99% purity, as reported for analogous pyrazolo[4,3-c]pyridines.
Reaction Optimization and Challenges
Regioselectivity Control
Acetyl-group migration during cyclization may alter regioselectivity. For example, N-acetyl intermediates (e.g., 5a′) rearrange to C-acetyl derivatives (5a) under acidic conditions, necessitating pH control (pH 4–5) to suppress side reactions.
Solvent and Catalyst Selection
-
Solvents : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but may decompose intermediates at high temps. Switching to ethanol or water after cyclization improves stability.
-
Catalysts : AgNO₃ (5 mol%) or I₂ (10 mol%) optimizes alkyne activation in cascade reactions, reducing byproducts.
Industrial-Scale Considerations
Green Chemistry Metrics
Cost Analysis
| Method | Cost per kg (USD) | Yield |
|---|---|---|
| Diazotization | 1,200 | 90% |
| Continuous Flow | 950 | 92% |
| Japp–Klingemann | 1,500 | 78% |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at C-4 undergoes substitution with oxygen, nitrogen, and sulfur nucleophiles:
The methyl group at C-3 electronically deactivates the pyridine ring, requiring polar aprotic solvents for efficient substitution .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Boronic acids (Ar-B(OH)₂)
-
Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (4:1)
Buchwald-Hartwig Amination
-
Secondary amines
-
Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene
Directed Metalation
The N-1 nitrogen directs regioselective lithiation:
| Base | Temp | Electrophile | Product Position | Yield |
|---|---|---|---|---|
| TMPMgCl·LiCl | -78°C | I₂ | C-7 iodo | 81% |
| LDA | -78°C | CO₂ | C-7 carboxylic acid | 67% |
| n-BuLi | -78°C | DMF | C-7 aldehyde | 59% |
Metalation occurs exclusively at C-7 due to N-1 coordination effects .
N-Alkylation/Protection
The pyrazole nitrogen shows differential reactivity:
| Reagent | Conditions | Selectivity | Product |
|---|---|---|---|
| MeI | K₂CO₃, DMF, RT | N-1 methylation | 1-Me derivative (94%) |
| SEM-Cl | iPr₂NEt, CH₂Cl₂ | N-2 protection | SEM-protected (89%) |
| Boc₂O | DMAP, THF | N-1 Boc protection | N-Boc analog (83%) |
Steric effects from the C-3 methyl group favor N-1 alkylation .
Cyclization Reactions
The scaffold participates in annulation reactions:
With Alkynes
-
Pd(OAc)₂ (10 mol%), CuI, PPh₃
-
2-Butyne, DMF/H₂O, 100°C
→ Fused pyrido[4,3-d]pyrazolo[1,5-a]pyrimidine (71%)
With Isocyanates
Oxidative Functionalization
Controlled oxidation modifies the methyl group:
| Oxidant | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 0°C | C-3 carboxylic acid (58%) |
| SeO₂ | Dioxane, reflux | C-3 aldehyde (63%) |
| CrO₃ | AcOH, 40°C | C-3 ketone (71%) |
Oxidation preserves the bromine substituent.
Halogen Exchange
Bromine can be replaced via transition-metal catalysis:
| Reaction | Catalyst | Halide Source | Product | Yield |
|---|---|---|---|---|
| Finkelstein | CuI, DMF | KI | 4-Iodo | 82% |
| Fluorination | Pd₂(dba)₃ | AgF | 4-Fluoro | 47% |
Fluorination requires specialized ligands (Xantphos) .
Photochemical Reactions
UV irradiation induces unique transformations:
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine has been identified as a promising candidate for drug development due to its ability to inhibit specific enzymes and receptors. Research indicates that it may act as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism and toxicity management. This property makes it significant in the design of drugs aimed at treating various diseases, including cancer and neurological disorders.
1.2 Antitumor Activity
Recent studies have highlighted the compound's antitumor efficacy. For instance, derivatives of pyrazolo[4,3-c]pyridine have shown potent antiproliferative activity against several human cancer cell lines. Notably, compounds based on this scaffold demonstrated significant inhibition of tumor growth in mouse models without systemic toxicity, indicating their potential as lead compounds for anti-cancer therapies .
1.3 Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Pyrazolo[4,3-c]pyridine derivatives have been reported to exhibit antibacterial effects and may serve as effective agents against Mycobacterium tuberculosis, showcasing their utility in treating infectious diseases .
Mechanistic Insights
2.1 Enzyme Inhibition
Studies reveal that this compound can interact with various biological targets, influencing enzyme activity and receptor function. Its interaction with phosphodiesterase-4 and other critical enzymes has been documented, suggesting its role in modulating signaling pathways relevant to inflammation and immune responses .
2.2 Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in disease pathways. These computational analyses help predict how this compound may exert its biological effects at the molecular level, guiding further experimental validations .
Synthesis and Structural Modifications
3.1 Synthetic Routes
The synthesis of this compound typically involves cyclization processes starting from appropriate precursors. Various methods have been optimized for large-scale production using continuous flow reactors to ensure consistent quality and yield while minimizing by-products.
3.2 Structural Variations
Researchers are actively exploring structural modifications of this compound to enhance its biological activity and selectivity. The introduction of different substituents at various positions on the pyrazole ring can significantly alter its pharmacological properties, making it a versatile scaffold for drug design .
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the enzyme’s activity. This inhibition disrupts the kinase signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Pyrazolo-Pyridine Derivatives
Pyrazolo[4,3-c]pyridine derivatives differ in substitution patterns and ring fusion positions, which critically influence their biological and physicochemical properties. Key comparisons include:
Key Observations :
Key Insights :
- Antiproliferative Activity : Tetrasubstituted derivatives (e.g., 2,4,6,7-triphenyl analogs) show potent activity via apoptosis induction, suggesting that bulky aryl groups enhance target engagement . The target compound’s bromine and methyl substituents may offer a balance between reactivity and stability for similar mechanisms.
- Weak Activity in Simpler Derivatives: Pyrano-fused pyrazolo[4,3-c]pyridines exhibited weak anticancer and antimicrobial activities in NCI screenings, highlighting the need for optimized substitution .
Comparison :
- The target compound’s synthesis likely employs halogenation of a preformed pyrazolo[4,3-c]pyridine core, whereas ultrasound or microwave methods (e.g., ) improve efficiency for fused derivatives .
Biological Activity
4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its significant biological activity. This compound features a fused pyrazole and pyridine ring system, characterized by a bromine atom at the 4-position and a methyl group at the 3-position of the pyrazole ring. Its unique structural properties contribute to its potential applications in drug development, particularly in oncology and neuropharmacology.
- Molecular Formula : C_7H_7BrN_2
- Molecular Weight : Approximately 212.05 g/mol
The presence of the bromine and methyl substituents plays a crucial role in influencing the compound's reactivity and biological interactions.
Research indicates that this compound acts primarily through the inhibition of specific molecular targets. Notably, it has shown potential as an inhibitor of cytochrome P450 enzymes, which are vital for drug metabolism and toxicity management. Furthermore, it may interact with various receptors and enzymes involved in cellular signaling pathways relevant to cancer and neurodegenerative diseases.
Biological Activity
Anticancer Properties :
Several studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For example, compounds derived from this scaffold have demonstrated selective inhibition of tropomyosin receptor kinases (TRKs), which are implicated in cell growth and differentiation .
Neuropharmacological Effects :
The compound has also been explored for its neuropharmacological effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Research Findings and Case Studies
A variety of studies have provided insights into the biological activity of this compound:
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
